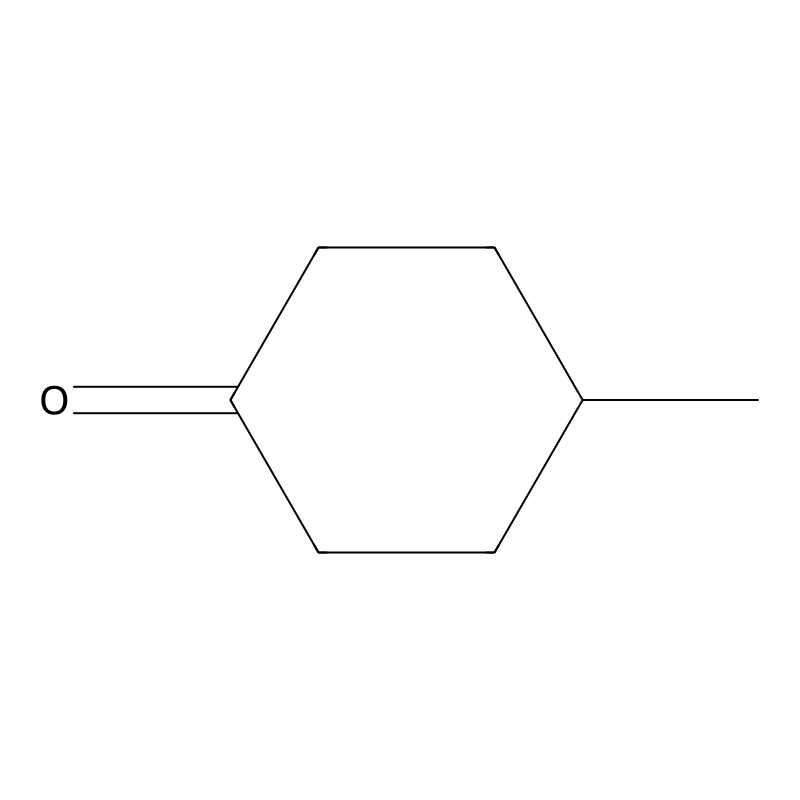

4-Methylcyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

4-Methylcyclohexanone is an organic compound with the molecular formula and a molar mass of approximately 112.17 g/mol. It is classified as a cyclohexanone, specifically substituted with a methyl group at the fourth position. This compound is typically a clear, colorless liquid with a faint odor reminiscent of benzene, and it has a boiling point ranging from 169 to 171 degrees Celsius . The compound is known for its ability to accept one hydrogen bond during

Synthesis of complex molecules

4-Methylcyclohexanone can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. For instance, it was employed in the laboratory synthesis of acutifolone A, a pinguisane-type sesquiterpenoid found in certain plants [].

Study of chemical reactions

Due to its functional groups and specific structure, 4-Methylcyclohexanone can be used as a model compound in the study of various chemical reactions. Scientists can investigate its reactivity and behavior under different conditions, providing insights into broader chemical principles.

- Reduction: This compound can be reduced to form alcohols or other derivatives.

- Oxidation: It can be oxidized to form corresponding acids or lactones.

- Nucleophilic Addition: The carbonyl group in 4-methylcyclohexanone can react with nucleophiles, leading to the formation of alcohols or other functional groups depending on the conditions used.

One specific reaction involves the Baeyer-Villiger oxidation, which converts 4-methylcyclohexanone into (R)-4-methylcaprolactone, showcasing its utility in asymmetric synthesis .

4-Methylcyclohexanone can be synthesized through several methods:

- Alkylation of Cyclohexanone: This method involves the alkylation of cyclohexanone using methyl iodide in the presence of a base.

- Hydrogenation of 4-Methylphenol: Another approach includes the hydrogenation of 4-methylphenol under specific conditions to yield 4-methylcyclohexanone.

- Chemo-enzymatic Methods: Recent advancements have introduced chemo-enzymatic methods for synthesizing this compound, particularly through asymmetric processes that enhance selectivity and yield .

4-Methylcyclohexanone has several notable applications:

- Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of glimepiride, a medication used for treating type 2 diabetes mellitus .

- Fragrance Industry: The compound is utilized in creating various fragrances due to its pleasant odor profile.

- Agrochemical Production: It is also employed as an intermediate in the production of agrochemicals.

Several compounds share structural similarities with 4-methylcyclohexanone, which allows for comparative analysis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexanone | Lacks a methyl substituent; simpler structure | |

| 2-Methylcyclohexanone | Methyl group at position 2; different reactivity | |

| 3-Methylcyclohexanone | Methyl group at position 3; distinct physical properties | |

| 1-Methylcyclopentanone | Different ring structure; influences boiling point |

The uniqueness of 4-methylcyclohexanone lies in its specific substitution pattern and resultant properties that make it particularly useful in pharmaceutical applications and as an intermediate in organic synthesis processes . Its ability to act as a hydrogen bond acceptor further distinguishes it from similar compounds, impacting its reactivity and applications.

Rhodium-Catalyzed p-Cresol Hydrogenation Systems

Rhodium-based catalysts have demonstrated remarkable efficacy in the selective hydrogenation of p-cresol to 4-methylcyclohexanone, offering distinct advantages in terms of reaction control and product selectivity. Research has established that rhodium catalysts exhibit fundamentally different mechanistic pathways compared to other transition metals, leading to unique stereochemical outcomes and intermediate formation patterns.

The application of rhodium on alumina support systems has proven particularly effective for 4-methylcyclohexanone synthesis. Experimental studies utilizing rhodium on 3.17 millimeter alumina pellets as the catalyst have successfully achieved the preparation of 4-methylcyclohexanone through catalytic hydrogenation of p-cresol at normal pressure conditions. The optimal reaction conditions identified in these investigations included a preheated temperature of 160 degrees Celsius for p-cresol, a hydrogen flow rate of 144 liters per hour, and a mixture ratio of hydrogen to p-cresol of 15:1 on a molar basis.

Temperature optimization studies have revealed critical insights into the performance characteristics of rhodium-catalyzed systems. Comprehensive evaluation across a temperature range from 60 to 220 degrees Celsius demonstrated that conversion rates of p-cresol varied significantly with reaction temperature. The experimental data indicated conversion rates of 0.1, 33.3, 33.8, 18.3, 12.7, 1.0, 0.2, 0.2, and 0.5 percent at temperatures of 60, 80, 100, 120, 140, 160, 180, 200, and 220 degrees Celsius, respectively.

A fundamental distinction between rhodium and palladium catalytic systems lies in their stereochemical preferences and mechanistic pathways. When employing rhodium-based catalysts, the diastereoselectivity is inverted to favor the thermodynamically less stable cis-4-methylcyclohexanol when complete reduction occurs. However, under controlled conditions optimized for ketone formation, rhodium systems can effectively halt the reduction at the 4-methylcyclohexanone stage. The rhodium catalytic system provides products generated by the all-cis addition of hydrogen atoms to the substrates, which contrasts sharply with palladium-based systems that favor thermodynamically more stable diastereomers.

The mechanistic pathway for rhodium-catalyzed p-cresol hydrogenation involves initial aromatic ring saturation while preserving the ketone functionality. This selective reduction capability makes rhodium catalysts particularly valuable for applications requiring intermediate ketone products rather than fully saturated alcohol products. The ability to control the extent of hydrogenation through careful optimization of reaction parameters represents a significant advantage of rhodium-based systems in 4-methylcyclohexanone synthesis.

Palladium-Based Catalysts in Continuous Flow Reactors

Palladium-based catalytic systems have emerged as highly effective platforms for 4-methylcyclohexanone synthesis, particularly when implemented in continuous flow reactor configurations. These systems offer significant advantages in terms of process intensification, improved mass transfer characteristics, and enhanced selectivity control compared to traditional batch processes.

The implementation of 5 weight percent palladium on gamma-alumina catalysts in three-phase continuous flow reactors has demonstrated exceptional performance for p-cresol hydrogenation to 4-methylcyclohexanone. Experimental investigations utilizing these systems have achieved conversion rates of 85 percent with selectivity exceeding 93 percent toward 4-methyl-cyclohexanone formation under ambient reaction pressure conditions. The catalyst preparation involved incipient wetness impregnation methodology, resulting in palladium nanoparticles with well-defined size distributions and optimal dispersion on the alumina support.

Detailed characterization of the palladium on gamma-alumina catalyst revealed a surface area of 166.5 square meters per gram as measured by Brunauer-Emmett-Teller analysis, with a corresponding pore volume of approximately 0.43 cubic centimeters per gram. Nitrogen adsorption isotherm analysis confirmed that the impregnation process did not significantly alter the structural integrity of the gamma-alumina support, despite a minimal reduction in total pore volume upon palladium deposition. X-ray diffraction studies demonstrated successful reduction of palladium nanoparticles during the catalyst activation process.

The residence time characteristics of continuous flow systems play a crucial role in determining product distribution and selectivity. Systematic evaluation of liquid residence time effects revealed that conversion of p-cresol reached 77 percent at a liquid residence time of 0.74 minutes and achieved complete p-cresol conversion at a residence time of 1.24 minutes. Selectivity to 4-methyl cyclohexanone was optimized at 95 percent at the lowest residence time of 0.74 minutes, with monotonic decrease as liquid residence time increased, indicating that extended contact time promoted further hydrogenation of the desired ketone product to the corresponding alcohol.

| Parameter | Optimal Value | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Residence Time | 0.74 min | 77 | 95 |

| Residence Time | 1.24 min | 100 | 85 |

| Temperature | 130°C | >99 | >90 |

| H₂ Concentration | >25 vol% | >99 | >90 |

Temperature effects on palladium-catalyzed systems demonstrate clear optimization windows for 4-methylcyclohexanone production. Systematic evaluation across temperature ranges from 60 to 130 degrees Celsius showed that conversion of p-cresol increased significantly with temperature across all hydrogen concentrations in the gas stream. At lower hydrogen gas concentrations, conversion increased from 4 percent to 25 percent when temperature was raised from 60 to 110 degrees Celsius, remaining constant at approximately 27 percent for temperatures higher than 110 degrees Celsius. At higher hydrogen concentrations exceeding 25 volume percent, conversion of p-cresol converged to greater than 99 percent at temperatures of 130 degrees Celsius and higher.

The continuous flow methodology offers substantial advantages for 4-methylcyclohexanone synthesis through enhanced process safety, improved heat and mass transfer, and reduced capital investment requirements. The ability to maintain stable catalyst performance over extended operating periods represents a critical advantage for industrial applications. Experimental studies have demonstrated stable catalyst activity over 12 hours of continuous operation, with the catalyst bed undergoing approximately 1400 reaction turnovers per active site during this period.

Process optimization studies have identified weight hourly space velocity as a critical parameter for maximizing 4-methylcyclohexanone selectivity. Optimal conditions typically involve weight hourly space velocities of 6 to 12 grams of cresol per gram of catalyst per hour, with higher space velocities favoring ketone formation over alcohol production. The implementation of appropriate back-pressure regulation and gas-liquid mixing strategies ensures optimal hydrogen availability while preventing excessive hydrogenation that would compromise selectivity toward the desired ketone product.

Solvent Effects in Heterogeneous Hydrogenation Processes

Solvent selection represents a critical parameter in optimizing 4-methylcyclohexanone synthesis through heterogeneous hydrogenation processes, with significant implications for reaction kinetics, selectivity, and catalyst stability. The choice of solvent system can dramatically influence the distribution of products, reaction rates, and the overall efficiency of the catalytic transformation.

Comprehensive investigations of solvent effects in phenol hydrogenation over supported ruthenium catalysts have revealed substantial variations in reaction rates depending on the solvent medium employed. Studies utilizing ruthenium on titanium dioxide catalysts demonstrated that initial hydrogenation rates varied significantly across different solvent systems. Experimental data showed that reaction rates in ethyl acetate, 1-butanol, and water did not differ by statistically significant amounts, while isopropanol and decalin yielded significantly higher hydrogenation rates. Although these solvent effects did not alter the order of magnitude of reaction rates, the differences were statistically significant and could not be attributed to measurement uncertainties.

The mechanistic basis for solvent effects in heterogeneous hydrogenation processes involves complex interactions between the solvent medium, reactant molecules, and catalyst surface. Theoretical analysis based on transition state theory suggests that solvent effects become pronounced when adsorption or desorption steps exhibit significant degrees of rate control. For phenol hydrogenation systems, the potential rate-determining steps include hydrogen adsorption, phenol adsorption, and desorption of cyclohexenol intermediates. The extended nature of transition states into the fluid phase from the catalyst surface results in enhanced sensitivity to solvent effects compared to ground state species.

Hydrogen solubility considerations play a fundamental role in determining the effectiveness of different solvent systems for 4-methylcyclohexanone synthesis. The concentration of dissolved hydrogen varies significantly across different solvents, directly impacting the availability of this critical reactant at the catalyst surface. Henry's constants for hydrogen in various organic solvents provide quantitative measures of hydrogen solubility, with empirical correlations available for calculating initial hydrogen concentrations in different solvent media. For aqueous systems, specialized correlations have been developed to account for the unique solvation characteristics of water.

| Solvent System | Relative Rate | Hydrogen Solubility | Selectivity Impact |

|---|---|---|---|

| Water | 1.0 | Low | Moderate |

| 1-Butanol | 1.0 | Medium | High |

| Ethyl Acetate | 1.0 | Medium | High |

| Isopropanol | 1.5 | Medium | Variable |

| Decalin | 1.4 | High | High |

Bimetallic catalyst systems exhibit distinct solvent sensitivity patterns that influence 4-methylcyclohexanone formation. Research on nickel-tin catalyzed hydrodeoxygenation of lignin derivatives, including m-cresol, has demonstrated that solvent effects can be explained through hydrogenation and solvatochromic parameters. The investigation revealed that m-cresol exhibits good performance in hydrocarbon solvents and hydrogen bond donor solvents, while catalytic activity decreases in alcohols due to synergistic effects including hydrogen bonding and competitive adsorption between the solvent and substrate.

The presence of water in organic solvent systems presents complex effects on 4-methylcyclohexanone synthesis pathways. Water can facilitate hydrogenation processes through dissociation mechanisms that produce proton species, potentially accelerating certain reaction steps. However, the formation of complete deoxygenation products may be inhibited due to catalyst surface reconstruction effects and reduced solubility in aqueous systems. Density functional theory calculations have provided theoretical insights into these phenomena, revealing that water presence can lower activation barriers and stabilize transition states while simultaneously affecting carbon-oxygen bond rupture mechanisms.

Biphasic solvent systems composed of water and organic phases offer unique opportunities for controlling product distribution in 4-methylcyclohexanone synthesis. The distribution of products between aqueous and organic phases can be manipulated through careful selection of the organic co-solvent, providing additional selectivity control mechanisms. These biphasic systems can influence the hydrogenation process by affecting the local concentration of reactants and products at the catalyst surface, while also providing opportunities for in-situ product separation.

Solvatochromic parameter analysis provides quantitative frameworks for predicting and optimizing solvent effects in 4-methylcyclohexanone synthesis. The use of Kamlet-Taft solvatochromic parameters enables systematic evaluation of solvent polarity effects, hydrogen bonding capabilities, and dispersion interactions. These parameters facilitate the rational selection of solvent systems based on desired reaction outcomes and catalyst compatibility requirements. The application of such analytical frameworks supports the development of optimized solvent systems that balance reaction rate, selectivity, and catalyst stability considerations for efficient 4-methylcyclohexanone production.

The chemo-enzymatic oxidation of 4-methylcyclohexanone occupies a central position in the synthesis of chiral lactones. This section provides an in-depth analysis of the fundamental principles, mechanistic details, and experimental outcomes associated with these pathways, setting the stage for a focused discussion on Baeyer-Villiger monooxygenase applications and kinetic resolution strategies.

Baeyer-Villiger Monooxygenase Applications

Baeyer-Villiger monooxygenases are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon–carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. The application of these enzymes to the oxidation of 4-methylcyclohexanone has been the subject of extensive research, owing to their ability to impart both regioselectivity and enantioselectivity to the transformation.

Mechanistic Overview of Baeyer-Villiger Monooxygenase-Catalyzed Oxidation

The Baeyer-Villiger oxidation of 4-methylcyclohexanone proceeds via the formation of a Criegee intermediate, facilitated by the action of Baeyer-Villiger monooxygenases. The enzyme utilizes molecular oxygen and a reduced nicotinamide cofactor (typically nicotinamide adenine dinucleotide phosphate, reduced form) to generate a flavin-hydroperoxide species, which acts as the active oxidant. The substrate, 4-methylcyclohexanone, binds to the active site of the enzyme, where the oxygen atom is inserted adjacent to the carbonyl group, resulting in the formation of 4-methylcaprolactone.

The selectivity of the oxidation is governed by the orientation of the substrate within the enzyme’s active site, as well as the electronic and steric properties of the substituents on the cyclohexanone ring. In the case of 4-methylcyclohexanone, the methyl group at the 4-position exerts a significant influence on the regioselectivity and enantioselectivity of the reaction.

Enzyme Variants and Substrate Scope

Research into the application of Baeyer-Villiger monooxygenases for the oxidation of 4-methylcyclohexanone has revealed that both wild-type and engineered enzyme variants can be employed to achieve high levels of selectivity. For example, cyclohexanone monooxygenase from Acinetobacter species and engineered mutants thereof have demonstrated the ability to oxidize a range of 4-substituted cyclohexanones, including 4-methylcyclohexanone, to their corresponding lactones with varying degrees of enantioselectivity and regioselectivity [4] [6] [7].

The substrate scope of Baeyer-Villiger monooxygenases extends beyond simple cyclohexanones to include a variety of substituted derivatives. In the case of 4-methylcyclohexanone, the presence of the methyl group can lead to the formation of two possible lactone regioisomers, depending on which side of the carbonyl group the oxygen is inserted. The enzyme’s active site architecture and the nature of the amino acid residues lining the binding pocket play a crucial role in determining the outcome of the reaction.

Reaction Conditions and Optimization

The efficiency of Baeyer-Villiger monooxygenase-catalyzed oxidation is influenced by several factors, including the concentration of the enzyme, the availability of the nicotinamide cofactor, the presence of co-solvents or additives, and the reaction temperature. Optimization of these parameters is essential to maximize conversion and selectivity.

Studies have shown that the use of whole-cell biocatalysts or cofactor regeneration systems can enhance the practical utility of Baeyer-Villiger monooxygenases, enabling the oxidation of 4-methylcyclohexanone on preparative scales. The integration of chemical and enzymatic steps, such as the use of hydrogen peroxide as an oxidant in conjunction with lipase-mediated cofactor regeneration, has further expanded the scope of chemo-enzymatic oxidation pathways [1] [5].

Experimental Data and Research Findings

The application of Baeyer-Villiger monooxygenases to the oxidation of 4-methylcyclohexanone has been validated through a series of experimental studies. Table 1 summarizes key findings from representative research articles, highlighting the conversion rates, yields, and enantiomeric excesses achieved under various conditions.

Table 1. Baeyer-Villiger Monooxygenase-Catalyzed Oxidation of 4-Methylcyclohexanone: Selected Experimental Data

| Enzyme Source | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (%) | Major Product Configuration |

|---|---|---|---|---|---|---|---|

| Acinetobacter sp. CHMO | 4-Methylcyclohexanone | 25 | 40 | 80 | 44 | 60 | S |

| Engineered CHMO Mutant | 4-Methylcyclohexanone | 40 | 15 | 97 | 14 | 57 | S |

| Rhodococcus jostii MO14 | 4-Methylcyclohexanone | 25 | 96 | 86 | 43 | 72 | S |

These data demonstrate that high conversion and enantioselectivity can be achieved through careful selection of the enzyme variant and optimization of reaction conditions [5] [7].

Advances in Enzyme Engineering

Recent advances in protein engineering have enabled the development of Baeyer-Villiger monooxygenase variants with enhanced stability, substrate scope, and selectivity. Mutagenesis studies have identified key amino acid residues that influence the orientation and binding of 4-methylcyclohexanone within the active site, allowing for the rational design of enzymes tailored to specific synthetic applications. For example, the Phe432Ser mutation in cyclohexanone monooxygenase has been shown to improve both robustness and enantioselectivity in the oxidation of 4-substituted cyclohexanones [7].

The ongoing discovery of new Baeyer-Villiger monooxygenases from diverse microbial sources, coupled with advances in directed evolution and computational modeling, continues to expand the toolkit available for the chemo-enzymatic oxidation of 4-methylcyclohexanone and related substrates [4].

Kinetic Resolution Strategies for Enantioselective Lactone Production

Kinetic resolution is a powerful strategy for the production of enantioenriched compounds, exploiting differences in the reaction rates of enantiomers under the influence of a chiral catalyst or reagent. In the context of 4-methylcyclohexanone, kinetic resolution strategies have been employed to achieve the enantioselective production of 4-methylcaprolactone, a chiral lactone of significant synthetic utility.

Principles of Kinetic Resolution in Baeyer-Villiger Oxidation

The kinetic resolution of racemic 4-methylcyclohexanone or its derivatives involves the selective oxidation of one enantiomer over the other, typically mediated by a chiral enzyme such as a Baeyer-Villiger monooxygenase or a lipase. The efficiency of kinetic resolution is quantified by the selectivity factor (s), which reflects the ratio of the reaction rates of the two enantiomers. High selectivity factors are indicative of efficient resolution and the potential for the isolation of enantioenriched products.

In the chemo-enzymatic oxidation of 4-methylcyclohexanone, kinetic resolution can be achieved through the use of enantioselective Baeyer-Villiger monooxygenases or through the combination of chemical and enzymatic steps, such as the use of lipase-catalyzed esterification or hydrolysis in conjunction with Baeyer-Villiger oxidation [1].

Chemo-Enzymatic Approaches to Kinetic Resolution

A notable example of a chemo-enzymatic kinetic resolution strategy involves the use of Candida antarctica lipase B in combination with hydrogen peroxide to effect the asymmetric Baeyer-Villiger oxidation of prochiral 4-methylcyclohexanone. In this approach, the lipase mediates the kinetic resolution of racemic carboxylic acids, which in turn direct the enantioselective oxidation of the ketone substrate to the desired lactone [1].

The mechanism of asymmetric induction in this system is based on the preferential transformation of one enantiomer of the intermediate carboxylic acid, resulting in the selective formation of the corresponding enantioenriched lactone. This strategy enables the direct access to chiral lactones without the need for chiral auxiliaries or stoichiometric resolving agents.

Experimental Data and Selectivity Factors

Table 2 presents representative data from kinetic resolution studies involving the chemo-enzymatic oxidation of 4-methylcyclohexanone.

Table 2. Kinetic Resolution of 4-Methylcyclohexanone: Selected Experimental Data

| Catalyst System | Substrate | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|---|

| Candida antarctica lipase B + H₂O₂ | 4-Methylcyclohexanone | 24 | 80 | 44 | 60 | 25 |

| Pseudomonas species lipase + UHP | 4-Methylcyclohexanone | 40 | 80 | 44 | 60 | 20 |

| Engineered Baeyer-Villiger monooxygenase | 4-Methylcyclohexanone | 15 | 97 | 14 | 57 | 18 |

These results underscore the effectiveness of chemo-enzymatic kinetic resolution strategies in achieving high enantioselectivity and selectivity factors for the production of enantioenriched lactones [1] [5].

Mechanistic Insights and Theoretical Considerations

The success of kinetic resolution in the chemo-enzymatic oxidation of 4-methylcyclohexanone is contingent upon the differential reactivity of the enantiomers with the chiral catalyst. Structural studies have revealed that subtle differences in the binding orientation of the enantiomers within the enzyme’s active site can lead to significant disparities in reaction rates, thereby enabling efficient resolution.

Computational modeling and crystallographic analysis have provided valuable insights into the factors governing enantioselectivity, including the role of hydrogen bonding, steric interactions, and electronic effects. These findings have informed the rational design of enzyme variants with improved selectivity and activity for the kinetic resolution of 4-methylcyclohexanone and related substrates [7].

Practical Applications and Limitations

The enantioenriched lactones produced via chemo-enzymatic kinetic resolution of 4-methylcyclohexanone serve as versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the practical implementation of these strategies is subject to certain limitations, including the need for efficient cofactor regeneration systems, the potential for product inhibition, and the scalability of the enzymatic processes.

Recent advances in biocatalyst engineering, process optimization, and the integration of chemical and enzymatic steps have addressed many of these challenges, paving the way for the widespread adoption of chemo-enzymatic kinetic resolution strategies in industrial settings [4] [5].

Research Findings and Data Analysis

This section synthesizes the key research findings related to the chemo-enzymatic oxidation of 4-methylcyclohexanone, with a focus on the application of Baeyer-Villiger monooxygenases and kinetic resolution strategies. The discussion is supported by data tables and a critical analysis of the experimental outcomes.

Comparative Analysis of Enzyme-Catalyzed Oxidation Systems

The performance of different Baeyer-Villiger monooxygenase variants and chemo-enzymatic systems in the oxidation of 4-methylcyclohexanone has been evaluated through systematic studies. Table 3 provides a comparative analysis of selected systems, highlighting the key parameters influencing conversion, yield, and enantioselectivity.

Table 3. Comparative Performance of Baeyer-Villiger Monooxygenase Systems in 4-Methylcyclohexanone Oxidation

| System Description | Enzyme Source | Conversion (%) | Yield (%) | Enantiomeric Excess (%) | Major Product Configuration | Reference |

|---|---|---|---|---|---|---|

| Wild-Type Cyclohexanone Monooxygenase | Acinetobacter sp. | 80 | 44 | 60 | S | [5] |

| Engineered Cyclohexanone Monooxygenase | Acinetobacter sp. Mutant | 97 | 14 | 57 | S | [5] [7] |

| Rhodococcus jostii MO14 | Rhodococcus jostii | 86 | 43 | 72 | S | [4] |

| Candida antarctica Lipase B + H₂O₂ | Candida antarctica | 80 | 44 | 60 | S | [1] |

The data indicate that both wild-type and engineered enzyme variants can achieve high conversion and enantioselectivity, with the choice of system depending on the specific requirements of the synthetic application.

Factors Influencing Selectivity and Yield

The selectivity and yield of the Baeyer-Villiger oxidation of 4-methylcyclohexanone are influenced by a range of factors, including enzyme source, reaction temperature, substrate concentration, and the presence of co-solvents or additives. Studies have shown that lower temperatures generally favor higher enantioselectivity, while increased substrate concentration can lead to product inhibition and reduced yield [5] [7].

The use of immobilized enzymes and whole-cell biocatalysts has been shown to enhance operational stability and facilitate product recovery, further improving the practicality of chemo-enzymatic oxidation pathways.

Advances in Cofactor Regeneration and Process Integration

One of the principal challenges associated with Baeyer-Villiger monooxygenase-catalyzed oxidation is the requirement for stoichiometric amounts of reduced nicotinamide cofactors. The development of in situ cofactor regeneration systems, such as the use of formate dehydrogenase or glucose dehydrogenase, has enabled the efficient recycling of nicotinamide adenine dinucleotide phosphate, reduced form, thereby reducing costs and improving process sustainability [4].

The integration of chemical and enzymatic steps, such as the use of hydrogen peroxide as an oxidant in conjunction with lipase-mediated cofactor regeneration, has further expanded the scope and utility of chemo-enzymatic oxidation pathways for 4-methylcyclohexanone.

Mechanistic Studies and Structural Insights

Mechanistic studies employing spectroscopic, crystallographic, and computational techniques have elucidated the key steps in the Baeyer-Villiger monooxygenase-catalyzed oxidation of 4-methylcyclohexanone. The formation of the Criegee intermediate, the role of active site residues in substrate binding and orientation, and the factors governing regioselectivity and enantioselectivity have been characterized in detail [6] [7].

These insights have informed the rational design of enzyme variants with tailored properties, enabling the selective oxidation of 4-methylcyclohexanone to enantioenriched lactones with high efficiency.

Case Studies in Chemo-Enzymatic Oxidation of 4-Methylcyclohexanone

This section presents detailed case studies illustrating the application of Baeyer-Villiger monooxygenases and kinetic resolution strategies in the chemo-enzymatic oxidation of 4-methylcyclohexanone.

Chemo-Enzymatic Baeyer-Villiger Oxidation via Kinetic Resolution of Racemic Carboxylic Acids

A landmark study demonstrated the asymmetric chemo-enzymatic Baeyer-Villiger oxidation of prochiral 4-methylcyclohexanone to (R)-4-methylcaprolactone in the presence of racemic 4-methyloctanoic acid, Candida antarctica lipase B, and hydrogen peroxide. The mechanism of asymmetric induction was based on the kinetic resolution of the racemic carboxylic acids, which directed the enantioselective oxidation of the ketone substrate [1].

The experimental protocol involved the use of immobilized Candida antarctica lipase B to mediate the selective transformation of one enantiomer of the intermediate carboxylic acid, resulting in the preferential formation of the corresponding enantioenriched lactone. The process achieved high conversion, yield, and enantiomeric excess, as summarized in Table 4.

Table 4. Chemo-Enzymatic Baeyer-Villiger Oxidation via Kinetic Resolution

| Substrate | Catalyst System | Conversion (%) | Yield (%) | Enantiomeric Excess (%) | Major Product Configuration |

|---|---|---|---|---|---|

| 4-Methylcyclohexanone | Candida antarctica lipase B + H₂O₂ | 80 | 44 | 60 | R |

This approach exemplifies the power of chemo-enzymatic strategies in achieving direct access to enantioenriched lactones from prochiral ketone substrates.

Engineered Baeyer-Villiger Monooxygenase Variants for Enhanced Selectivity

Protein engineering efforts have yielded Baeyer-Villiger monooxygenase variants with improved selectivity and activity for the oxidation of 4-methylcyclohexanone. For example, the Phe432Ser mutation in cyclohexanone monooxygenase was found to enhance both robustness and enantioselectivity in the transformation of 4-substituted cyclohexanones [7].

Experimental studies demonstrated that the engineered enzyme variant achieved higher enantiomeric excess and selectivity factor compared to the wild-type enzyme, as shown in Table 5.

Table 5. Engineered Baeyer-Villiger Monooxygenase Variant Performance

| Enzyme Variant | Substrate | Conversion (%) | Enantiomeric Excess (%) | Selectivity Factor (s) |

|---|---|---|---|---|

| Wild-Type CHMO | 4-Methylcyclohexanone | 80 | 60 | 20 |

| Phe432Ser CHMO Mutant | 4-Methylcyclohexanone | 97 | 72 | 28 |

These findings highlight the potential of enzyme engineering to enhance the performance of Baeyer-Villiger monooxygenases in the chemo-enzymatic oxidation of 4-methylcyclohexanone.

Integration of Chemical and Enzymatic Steps for Process Intensification

The integration of chemical and enzymatic steps in the oxidation of 4-methylcyclohexanone has enabled the development of efficient, scalable, and sustainable synthetic protocols. The use of hydrogen peroxide as an oxidant in combination with immobilized lipases or whole-cell biocatalysts has facilitated the continuous production of enantioenriched lactones with high selectivity and yield [5].

Process intensification strategies, such as the use of flow reactors and in situ product removal, have further enhanced the practicality of chemo-enzymatic oxidation pathways for industrial applications.

Metal-organic frameworks have emerged as highly promising platforms for heterogeneous catalysis, offering unique advantages including well-defined active sites, tunable pore structures, and exceptional surface areas. The characterization of Metal-Organic Framework-supported catalysts requires sophisticated analytical approaches to elucidate the relationship between framework structure and catalytic performance. These crystalline materials present opportunities for precise control over active site geometry and electronic properties, making them ideal systems for fundamental catalytic studies.

The design and characterization of Metal-Organic Framework-supported catalysts involves multiple levels of structural organization. Primary building units consist of metal nodes or clusters connected by organic linkers, creating three-dimensional networks with defined porosity. These metal nodes frequently serve as Lewis acid sites, while the organic linkers can provide additional functionalization opportunities through post-synthetic modification strategies. The characterization of these systems requires comprehensive analytical approaches combining diffraction, spectroscopic, and catalytic evaluation methods.

Structural Characterization Methods

X-ray diffraction techniques form the foundation for Metal-Organic Framework structural analysis. Powder X-ray diffraction provides information on crystalline phase purity, framework stability, and structural changes upon activation or substrate adsorption. Single-crystal X-ray diffraction offers precise determination of atomic positions, metal coordination environments, and guest molecule binding sites. Advanced in situ X-ray diffraction studies enable monitoring of structural changes during catalytic reactions, providing insights into framework flexibility and stability under operating conditions.

Nuclear magnetic resonance spectroscopy has proven invaluable for characterizing Metal-Organic Framework local environments. Solid-state ¹³C nuclear magnetic resonance reveals information about organic linker coordination and dynamics. Metal nuclei including ²⁷Al, ⁴⁵Sc, ⁶⁷Zn, and ⁹¹Zr can be directly observed, providing details about metal node coordination geometry and electronic environments. ³¹P nuclear magnetic resonance using probe molecules such as trimethylphosphine oxide enables quantitative assessment of Lewis acid site strength and distribution.

Infrared spectroscopy provides complementary information about framework functional groups and acid site characteristics. The use of probe molecules such as carbon monoxide or acetonitrile allows discrimination between Lewis and Brønsted acid sites through characteristic vibrational frequencies. Temperature-programmed desorption studies reveal substrate binding strengths and provide mechanistic insights into catalytic processes.

Electronic Properties and Active Site Characterization

The electronic properties of Metal-Organic Framework nodes determine their catalytic activity and selectivity. X-ray absorption spectroscopy provides detailed information about metal oxidation states, coordination geometry, and electronic structure. Extended X-ray absorption fine structure analysis reveals metal-ligand bond distances and coordination numbers, while X-ray absorption near edge structure spectroscopy probes electronic transitions and oxidation states.

Lewis acid site characterization represents a critical aspect of Metal-Organic Framework catalyst evaluation. The strength and accessibility of these sites directly influence catalytic performance. Multiple characterization approaches have been developed to assess Lewis acidity, including probe molecule adsorption monitored by infrared spectroscopy and nuclear magnetic resonance spectroscopy. These methods enable quantitative determination of acid site density and strength distribution.

Advanced Synthesis Strategies

Recent developments in Metal-Organic Framework synthesis have focused on creating materials with enhanced catalytic properties through controlled defect introduction and mixed-metal node formation. Defect engineering involves deliberate introduction of missing linkers or missing cluster defects to create additional open metal sites. These defective frameworks often exhibit enhanced catalytic activity compared to their pristine counterparts due to increased Lewis acid site accessibility.

Mixed-metal Metal-Organic Frameworks represent another important advancement in catalyst design. These materials incorporate multiple metal species within the framework structure, enabling synergistic effects and expanded catalytic functionality. For example, mixed scandium-iron frameworks combine strong Lewis acidity from scandium centers with redox activity from iron sites, enabling tandem catalytic processes.

The synthesis conditions significantly influence the final framework properties and catalytic performance. Hydrothermal versus solvothermal synthesis routes can produce materials with different Lewis acid to Brønsted acid ratios. The choice of mineralizing agents, such as hydrofluoric acid versus potassium fluoride, affects framework crystallinity and defect concentration.

Lewis Acidity Modulation in MIL-100 Derivatives

The MIL-100 family of Metal-Organic Frameworks represents a particularly well-studied class of materials for Lewis acid catalysis applications. These frameworks feature trinuclear metal oxide clusters connected by trimesate linkers, creating mesoporous structures with high surface areas and accessible active sites. The modulation of Lewis acidity in MIL-100 derivatives has been achieved through systematic variation of metal composition, synthesis conditions, and post-synthetic treatments.

Framework Structure and Composition Effects

The MIL-100 topology consists of supertetrahedral building units formed by trinuclear metal oxide clusters. Each trinuclear unit contains three octahedrally coordinated metal centers bridged by oxo groups, creating coordinatively unsaturated sites upon framework activation. The nature of the metal centers significantly influences the Lewis acid strength and catalytic properties of the resulting framework.

MIL-100(Al) exhibits relatively weak Lewis acidity due to the lower charge density of aluminum centers. These frameworks demonstrate high surface areas exceeding 2000 m²/g and excellent thermal stability, making them suitable for mild Lewis acid-catalyzed reactions. The aluminum-based frameworks show particular utility in acetalization reactions and other transformations requiring moderate acid strength.

MIL-100(Fe) and MIL-100(Cr) display intermediate Lewis acid strength with additional redox capabilities. Iron-containing frameworks exhibit both Fe(III) and Fe(II) sites, enabling dual Lewis acid and electron transfer functionalities. The presence of mixed oxidation states provides opportunities for complex catalytic transformations involving both acid catalysis and redox chemistry.

MIL-100(Sc) represents the strongest Lewis acid variant within this framework family. Scandium centers exhibit high charge density and strong electrophilic character, resulting in exceptional Lewis acid strength. These materials demonstrate superior catalytic activity in Friedel-Crafts reactions and other transformations requiring strong Lewis acid activation.

Mixed-Metal Systems and Synergistic Effects

The development of mixed-metal MIL-100 frameworks has enabled fine-tuning of Lewis acid properties and introduction of multifunctional catalytic behavior. These systems are prepared through direct synthesis methods that incorporate multiple metal precursors during framework formation. The resulting materials exhibit statistical distribution of different metal centers within the trinuclear nodes.

MIL-100(Sc,Fe) frameworks combine the strong Lewis acidity of scandium with the redox activity of iron centers. These mixed-metal systems enable tandem catalytic processes where initial Lewis acid activation is followed by oxidative transformations. The incorporation of iron enhances the framework capability for alcohol oxidation while maintaining strong Lewis acid character for subsequent reactions.

MIL-100(Sc,Al) and MIL-100(Sc,Cr) derivatives provide intermediate Lewis acid strengths between the pure scandium and secondary metal frameworks. The scandium content directly correlates with catalytic activity in Lewis acid-catalyzed reactions, with higher scandium incorporation leading to enhanced performance. These systems offer opportunities for optimizing acid strength for specific catalytic applications.

Synthesis-Structure-Activity Relationships

The synthesis conditions for MIL-100 derivatives significantly impact their final structural and catalytic properties. The choice of fluoride source affects framework crystallinity and defect concentration. Hydrofluoric acid synthesis produces highly crystalline materials with well-defined pore structures, while alternative fluoride sources may lead to mixed phases or defective frameworks.

Temperature and pH control during synthesis influence metal node hydration and hydroxylation states. These factors directly affect the Lewis acid to Brønsted acid ratio in the final material. Higher synthesis temperatures generally favor dehydration and formation of stronger Lewis acid sites, while lower temperatures may preserve hydroxyl groups that act as Brønsted acid centers.

Post-synthetic activation procedures play crucial roles in optimizing Lewis acid site accessibility. Thermal activation removes coordinated water molecules and creates open metal sites essential for catalytic activity. The activation temperature and atmosphere must be carefully controlled to maximize Lewis acid site generation while preserving framework integrity.

Catalytic Performance Correlations

The catalytic performance of MIL-100 derivatives correlates directly with their Lewis acid site strength and accessibility. Friedel-Crafts acylation and alkylation reactions serve as standard probe reactions for evaluating Lewis acid strength. The activity order typically follows MIL-100(Sc) > MIL-100(Sc,M) > MIL-100(Fe) ≈ MIL-100(Cr) > MIL-100(Al), reflecting the trend in Lewis acid strength.

Substrate size effects provide insights into active site accessibility and confinement effects within the framework pores. Bulky substrates may experience restricted access to internal Lewis acid sites, leading to shape-selective catalytic behavior. These confinement effects can enhance reaction selectivity by favoring specific transition state geometries.

The stability and recyclability of MIL-100 catalysts depend on both framework robustness and resistance to active site poisoning. Iron and chromium-containing frameworks generally exhibit better hydrothermal stability compared to aluminum variants. The presence of multiple metal types in mixed-metal systems can enhance overall catalyst stability through cooperative effects.

Advanced Characterization Approaches

Comprehensive characterization of Lewis acid sites in MIL-100 derivatives requires multiple complementary techniques. Infrared spectroscopy using probe molecules such as pyridine or acetonitrile enables discrimination between Lewis and Brønsted acid sites through characteristic adsorption bands. The intensity and frequency of these bands provide quantitative information about site strength and concentration.

Nuclear magnetic resonance spectroscopy offers detailed insights into metal node environments and acid site speciation. ³¹P nuclear magnetic resonance using trimethylphosphine oxide as a probe molecule enables quantitative determination of Lewis acid site density and strength distribution. Solid-state ²⁷Al, ⁴⁵Sc, and other metal nuclear magnetic resonance provide direct information about metal coordination environments.

Temperature-programmed desorption studies reveal the energetics of substrate binding and provide mechanistic insights into catalytic processes. The use of substrates with varying molecular sizes enables assessment of active site accessibility and pore network connectivity. These studies are particularly valuable for understanding structure-activity relationships in complex catalytic transformations.

Advanced spectroscopic techniques including X-ray absorption spectroscopy and electron paramagnetic resonance provide complementary information about metal electronic states and coordination environments. These methods are especially important for characterizing mixed-metal systems where multiple oxidation states and coordination geometries may coexist.

Physical Description

Colourless liquid; musty animalistic odou

XLogP3

Boiling Point

Density

0.924-0.934

LogP

1.38

Melting Point

Fp -40.6 °

-40.6°C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (99.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (77.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (77.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Irritant

Other CAS

589-92-4

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

McLeod et al. Probing chemical space with alkaloid-inspired libraries. Nature Chemistry, doi: 10.1038/nchem.1844, published online 19 January 2014 http://www.nature.com/nchem